molecular formula C10H6INO2 B13630408 8-Iodoquinoline-4-carboxylic acid

8-Iodoquinoline-4-carboxylic acid

Cat. No.: B13630408
M. Wt: 299.06 g/mol
InChI Key: MVRJOAHCROTEFG-UHFFFAOYSA-N
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Description

8-Iodoquinoline-4-carboxylic acid is a halogenated quinoline derivative characterized by an iodine substituent at the 8-position and a carboxylic acid group at the 4-position of the quinoline scaffold. Its synthesis likely parallels methods for related compounds, such as decarboxylation or halogenation of precursor quinoline derivatives .

Properties

Molecular Formula

C10H6INO2

Molecular Weight

299.06 g/mol

IUPAC Name

8-iodoquinoline-4-carboxylic acid

InChI

InChI=1S/C10H6INO2/c11-8-3-1-2-6-7(10(13)14)4-5-12-9(6)8/h1-5H,(H,13,14)

InChI Key

MVRJOAHCROTEFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)I)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Iodoquinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the use of a one-pot, three-component reaction with trifluoroacetic acid as a catalyst under acidic conditions. The starting materials typically include iodo-aniline, pyruvic acid, and phenyl-substituted aldehydes . This method offers advantages such as rapid response times, cost-effective catalysts, high product yields, and efficient purification procedures.

Industrial Production Methods

Industrial production of 8-Iodoquinoline-4-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

8-Iodoquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, such as 2-substituted quinoline-4-carboxylic acids and their corresponding alcohols .

Scientific Research Applications

8-Iodoquinoline-4-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial activity against various pathogens, including S. epidermidis, K. pneumoniae, and C.

    Medicine: Potential use in drug discovery and development due to its unique structure and biological activity.

    Industry: Employed in the production of commercial antioxidants and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Iodoquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s iodine atom and carboxylic acid group play crucial roles in its biological activity. For example, the compound can inhibit microbial adhesion, which is the initial stage of biofilm development . Additionally, its quinoline ring structure allows it to interact with various enzymes and receptors, potentially leading to antimicrobial and anticancer effects .

Comparison with Similar Compounds

Key Observations :

  • Iodo vs. Hydroxy : The iodine atom’s larger size and lower electronegativity compared to hydroxyl may reduce solubility in aqueous media but enhance lipophilicity and halogen-bonding capabilities.
  • Iodo vs.
  • Amino Substituents: The amino group in 5-amino-isoquinoline-8-carboxylic acid introduces basicity and additional hydrogen-bonding sites, which could enhance binding to biological targets .

Positional Isomerism: Carboxylic Acid Group Placement

The position of the carboxylic acid group alters molecular interactions and reactivity:

Compound Carboxylic Acid Position Parent Scaffold Similarity Score* Notable Features
8-Iodoquinoline-4-carboxylic acid 4 Quinoline N/A Planar scaffold with conjugated π-system; iodine may disrupt planarity
Isoquinoline-8-carboxylic acid 8 Isoquinoline 0.96 Isoquinoline core alters ring fusion, affecting electronic distribution
Isoquinoline-4-carboxylic acid 4 Isoquinoline 0.92 Similar to quinoline-4-carboxylic acid but with distinct ring connectivity

Key Observations :

  • Quinoline vs. Isoquinoline: Isoquinoline derivatives (e.g., isoquinoline-8-carboxylic acid) exhibit different electronic properties due to the nitrogen atom’s position, influencing binding affinity in medicinal contexts .
  • Position 4 vs. 8: A carboxylic acid at position 4 (quinoline) may engage in stronger intramolecular hydrogen bonding compared to position 8, affecting crystal packing and solubility .

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